molecular formula C7H4BrCl2F B1411327 2,4-Dichloro-3-fluorobenzyl bromide CAS No. 1804514-62-2

2,4-Dichloro-3-fluorobenzyl bromide

Cat. No.: B1411327
CAS No.: 1804514-62-2
M. Wt: 257.91 g/mol
InChI Key: VMEBJUNCDLEXSC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-3-fluorobenzyl bromide can be synthesized by dissolving 2,4-dichloro-3-fluorobenzyl alcohol in an appropriate organic solvent. A brominating agent, such as phosphorus tribromide or hydrobromic acid, is then added to the solution. The mixture is stirred and heated to facilitate the reaction. Once the reaction is complete, the mixture is cooled, and the product is isolated through crystallization or purification techniques .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-fluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted by an electrophile .

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: The major products are substituted benzyl derivatives, where the bromine atom is replaced by the nucleophile.

    Electrophilic Aromatic Substitution: The products are substituted aromatic compounds with the electrophile attached to the benzene ring.

Mechanism of Action

The mechanism of action of 2,4-dichloro-3-fluorobenzyl bromide involves its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atom is displaced by a nucleophile, forming a new covalent bond. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, attacking the aromatic ring and forming a sigma complex, which then undergoes deprotonation to yield the substituted product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-3-fluorobenzyl bromide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties to the compound. This combination of halogens allows for selective reactivity and the ability to fine-tune the properties of the resulting products in synthetic applications.

Properties

IUPAC Name

1-(bromomethyl)-2,4-dichloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2F/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEBJUNCDLEXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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